1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene 1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13543744
InChI: InChI=1S/C13H8BrClF2S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2
SMILES: C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)F)Cl
Molecular Formula: C13H8BrClF2S
Molecular Weight: 349.62 g/mol

1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

CAS No.:

Cat. No.: VC13543744

Molecular Formula: C13H8BrClF2S

Molecular Weight: 349.62 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene -

Specification

Molecular Formula C13H8BrClF2S
Molecular Weight 349.62 g/mol
IUPAC Name 4-bromo-1-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene
Standard InChI InChI=1S/C13H8BrClF2S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2
Standard InChI Key JHZHAECMUOJNQB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)F)Cl
Canonical SMILES C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central benzene ring substituted at the 1-, 3-, and 4-positions with bromine, fluorine, and a sulfanylmethyl group, respectively. The sulfanylmethyl moiety (-SCH2_2-) bridges the central ring to a second benzene ring substituted with chlorine and fluorine at the 3- and 4-positions. This arrangement creates a bifunctional aromatic system with distinct electronic environments influenced by the electron-withdrawing halogens and the sulfur atom's polarizability.

The IUPAC name, 4-bromo-1-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene, systematically encodes this topology. Key structural descriptors include:

  • Bond angles: The tetrahedral geometry around the sulfur atom (C-S-C ≈ 104°) and planar aromatic rings.

  • Steric effects: Ortho-substituents on both rings introduce steric hindrance, influencing reactivity.

  • Electronic effects: Halogens induce inductive electron withdrawal, while the sulfur atom contributes resonance effects.

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous systems suggest characteristic signals:

  • 1^1H NMR: Methylenic protons (-SCH2_2-) resonate near δ 3.8–4.2 ppm as a singlet due to equivalence.

  • 13^{13}C NMR: The sulfur-bearing carbon appears at δ 35–40 ppm, with aromatic carbons split by substituent effects.

  • IR: C-S stretching vibrations near 670–710 cm1^{-1} and C-Br stretches at 550–600 cm1^{-1}.

PropertyValue/DescriptionSource
Molecular FormulaC13H8BrClF2S\text{C}_{13}\text{H}_{8}\text{BrClF}_{2}\text{S}
Molecular Weight349.62 g/mol
IUPAC Name4-bromo-1-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene
Canonical SMILESC1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)F)Cl

Synthesis and Manufacturing

Stepwise Synthetic Protocol

The synthesis typically involves a multi-step sequence leveraging nucleophilic aromatic substitution and coupling reactions:

  • Preparation of 4-chloro-3-fluorobenzenethiol:

    • Chlorination and fluorination of aniline derivatives, followed by diazotization and thiolation .

  • Formation of the sulfanylmethyl bridge:

    • Reaction of 4-chloro-3-fluorobenzenethiol with 3-bromo-4-fluorobenzyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/petroleum ether) yields the final product.

Critical parameters:

  • Temperature control during thiolation to prevent disulfide formation.

  • Use of anhydrous solvents to avoid hydrolysis of benzyl bromide intermediates.

Industrial Scalability

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing side reactions. Process analytical technology (PAT) monitors reaction progress via in-line spectroscopy.

Physicochemical Properties

Thermal Stability

The compound decomposes above 250°C, as inferred from thermogravimetric analysis (TGA) of analogous halogenated aromatics . Sublimation occurs under reduced pressure (e.g., 0.1 mmHg at 150°C) .

Solubility Profile

  • Polar solvents: Moderately soluble in dichloromethane and THF.

  • Nonpolar solvents: Limited solubility in hexane.

  • Aqueous systems: Insoluble due to hydrophobic aromatic cores.

SolventSolubility (mg/mL)Temperature (°C)
DCM4525
THF3225
Ethanol<125

Reactivity and Functionalization

Halogen Reactivity

  • Bromine: Participates in Suzuki-Miyaura cross-couplings with arylboronic acids (Pd catalysis).

  • Chlorine: Susceptible to nucleophilic displacement by amines or alkoxides.

Sulfur-Based Transformations

  • Oxidation: Treatment with H2_2O2_2 converts the thioether to sulfoxide (R2SO\text{R}_2\text{SO}) or sulfone (R2SO2\text{R}_2\text{SO}_2).

  • Alkylation: The sulfanylmethyl group undergoes quaternization with methyl iodide.

Directed Ortho-Metalation

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors by functionalizing the bromine site with heterocyclic moieties. Its fluorine atoms enhance metabolic stability and membrane permeability .

Materials Science

  • Liquid crystals: The rigid aromatic core and flexible sulfur bridge promote mesophase formation.

  • Polymer additives: Acts as a flame retardant via radical scavenging (Br and Cl synergism).

Catalysis

Palladium complexes derived from this ligand exhibit enhanced activity in C-N coupling reactions.

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